REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[Mg+2].Cl([O-])(=O)(=O)=O.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([CH3:23])[C:19]([O:21][CH3:22])=[O:20].[Br:24]N1C(=O)CCC1=O>C(#N)C>[Br:24][C:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=1)([CH3:23])[C:19]([O:21][CH3:22])=[O:20] |f:0.1.2|
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Name
|
|
Quantity
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0.46 g
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Type
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reactant
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Smiles
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Cl(=O)(=O)(=O)[O-].[Mg+2].Cl(=O)(=O)(=O)[O-]
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Name
|
|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C(C(=O)OC)C
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Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Type
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CUSTOM
|
Details
|
the reaction solution was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
|
The solution was then partitioned between EtOAc and 1N NaHCO3 aq. The organic layer
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Type
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WASH
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Details
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was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the indicated product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)(C)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |